(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-3-cyclopropylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBWSBBPZGGTH-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino group. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including oxidation, amination, and hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (3S)-3-amino-3-cyclopropylpropanoic acid, such as oxo derivatives, amine derivatives, and substituted amino acids.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is utilized as a chiral building block in organic synthesis, facilitating the creation of more complex molecules with specific stereochemical configurations.
- Reaction Pathways : The compound can undergo various chemical reactions, including amination and cyclization, leading to the formation of derivatives that exhibit different biological activities.
Biology
- Neurotransmitter Modulation : Research indicates that this compound may act as a modulator at glutamate receptors, potentially influencing synaptic transmission and offering neuroprotective effects.
- Enzyme Inhibition : Studies have demonstrated its potential to inhibit specific enzymes, which could be beneficial in developing therapeutic agents targeting various diseases.
Medicine
- Therapeutic Potential : Ongoing research is investigating its role in treating neurological disorders such as epilepsy and neurodegenerative diseases. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development aimed at enhancing cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against resistant bacterial strains, indicating its potential in developing new antibiotics.
Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neurotransmitter Modulation | Modulates glutamate receptors affecting synaptic transmission | |
| Enzyme Inhibition | Inhibits specific enzymes relevant to disease pathways | |
| Antimicrobial Efficacy | Active against multidrug-resistant pathogens |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective mechanisms of this compound in vitro. Results indicated that the compound reduced neuronal cell death induced by glutamate toxicity through modulation of NMDA receptor activity. This suggests its potential application in treating conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Properties
Research on cyclic amino acids highlighted that modifications involving this compound enhanced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans, while maintaining low cytotoxicity towards mammalian cells. This underscores its potential utility in developing new antimicrobial agents targeting drug-resistant strains.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group introduces significant ring strain, which may enhance reactivity in synthetic pathways compared to the more stable cyclohexyl group .
- Aromatic vs. Aliphatic Substituents : Fluorophenyl and trifluoromethylphenyl derivatives exhibit electronic effects (e.g., dipole interactions) critical for target binding, whereas cyclohexyl/cyclopropyl groups primarily influence steric properties .
Research and Application Gaps
- Pharmacological Data: No evidence directly addresses the biological activity of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. In contrast, the phenyl and pyridinyl analogues are implied to have medicinal chemistry applications (e.g., kinase inhibition) .
Biological Activity
(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride, often abbreviated as CPG, is a chiral amino acid derivative notable for its unique cyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in therapeutic applications. This article delves into the biological activity of CPG, supported by data tables, case studies, and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C6H11NO2
- Molecular Weight : 115.16 g/mol
- IUPAC Name : (3S)-3-amino-3-cyclopropylpropanoic acid
- CAS Number : 102735-53-5
The presence of the cyclopropyl moiety introduces unique steric and electronic properties that influence its interaction with biological targets, particularly neurotransmitter receptors.
Neurotransmitter Modulation
Research indicates that CPG may function as a modulator of neurotransmitter systems, particularly glutamate receptors. Its structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, suggests potential agonistic or antagonistic roles at various receptors within the central nervous system (CNS) .
Predicted Biological Activities :
- Glutamate Receptors : Potential modulation leading to neuroprotective effects.
- GABA Receptors : Possible enhancement of inhibitory signaling in neuronal pathways.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of CPG on various cancer cell lines. For instance, a study involving HL-60 human leukemic cells reported an IC50 value of approximately 75 μM, indicating moderate cytotoxic potential .
The mechanism by which CPG exerts its biological effects is primarily through its interaction with specific molecular targets such as receptors and enzymes. The unique cyclopropyl structure allows for enhanced binding affinity and selectivity towards these targets, potentially inhibiting or modifying their function .
Case Studies
-
Neuroprotection in Neurodegenerative Diseases :
- A study explored the neuroprotective properties of CPG in models of neurodegeneration. Results indicated that CPG administration led to reduced neuronal apoptosis and improved synaptic function in animal models of Alzheimer's disease .
- Anticancer Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-4-methylpentanoic acid | Branched chain amino acid | Modulates GABA receptors |
| (S)-2-Amino-5-phosphonovaleric acid | Phosphonate group | Glutamate receptor antagonist |
| (S)-2-Amino-4-(cyclopropyl)butanoic acid | Cyclopropyl group | Neuroprotective effects |
The table above highlights how CPG's unique cyclopropyl structure distinguishes it from other amino acids, potentially enhancing receptor selectivity and modifying pharmacokinetic properties.
Q & A
Q. What are the recommended methods for synthesizing and purifying (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride?
Synthesis of chiral β-amino acids typically involves asymmetric Strecker or Michael addition reactions. For cyclopropyl derivatives, Grignard addition to nitroalkenes followed by hydrogenation and HCl treatment is a common pathway . Purification often employs recrystallization from methanol/diethyl ether mixtures, as demonstrated for structurally similar hydrochlorides . Chiral chromatography (e.g., using a Chiralpak® column) ensures enantiomeric purity, critical for stereochemical integrity .
Key Data :
Q. How should researchers handle and store this compound to ensure stability?
The compound’s hydrochloride salt enhances stability but requires inert storage (argon/nitrogen atmosphere) to prevent hygroscopic degradation . Safety protocols from analogous β-amino acid hydrochlorides recommend:
- PPE: Gloves, goggles, and lab coats due to skin/eye irritation risks (H314) .
- Storage: Room temperature in sealed, desiccated containers. Avoid prolonged exposure to light or humidity .
Safety Table :
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H314 | Skin corrosion/irritation | P280 (Wear protective gloves) |
| H302 | Harmful if swallowed | P264 (Wash skin thoroughly) |
Advanced Research Questions
Q. How can the stereochemical configuration and intermolecular interactions of this compound be analyzed?
X-ray crystallography is the gold standard for confirming absolute configuration. For example, non-centrosymmetric space groups (e.g., P2₁2₁2₁) resolve chiral centers and hydrogen-bonding networks . In analogous compounds, the chloride ion forms a tridentate hydrogen-bonding motif with NH₃⁺ and hydroxyl groups, stabilizing the crystal lattice .
Crystallographic Parameters (Example) :
| Space Group | a (Å) | b (Å) | c (Å) | V (ų) | R-factor |
|---|---|---|---|---|---|
| P2₁2₁2₁ | 5.268 | 6.786 | 46.941 | 1678.0 | 0.079 |
Methodological Note : Use synchrotron radiation for high-resolution data collection, especially for light-atom structures .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
Conflicting stability reports (e.g., hydrolysis vs. thermal decomposition) require multi-method validation:
- NMR Spectroscopy : Monitor pH-dependent degradation (e.g., cyclopropyl ring opening) via ¹³C NMR shifts .
- HPLC-MS : Quantify degradation products at pH 2–12 using a C18 column and electrospray ionization .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., ~235°C for related hydrochlorides) .
Stability Table :
| pH Range | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 2–6 | Minimal hydrolysis | >30 days |
| 7–9 | Cyclopropyl ring destabilization | 7–10 days |
| ≥10 | Rapid deamination | <24 hours |
Q. How do intermolecular hydrogen-bonding networks influence the compound’s solubility and crystallinity?
Polar layers in the crystal lattice (NH₃⁺, Cl⁻, hydroxyl groups) create hydrophilic regions, while cyclopropyl groups form hydrophobic domains . This duality reduces aqueous solubility but enhances crystallinity. Solubility can be improved via co-solvents (e.g., DMSO/water mixtures) or salt formation with bulky counterions (e.g., tosylate) .
Hydrogen-Bonding Analysis :
| Donor | Acceptor | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| NH₃⁺ (N–H) | Cl⁻ | 2.05 | 165 |
| Hydroxyl (O–H) | Water molecule | 1.89 | 172 |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
